molecular formula C12H21NO3 B1605142 Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate CAS No. 505088-49-3

Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate

Cat. No.: B1605142
CAS No.: 505088-49-3
M. Wt: 227.3 g/mol
InChI Key: CNTNIDHTVUDBAW-UHFFFAOYSA-N
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Description

Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate (CAS 505088-49-3) is a valuable chemical intermediate for scientific research and development. This compound features a piperidine ring substituted with a pivaloyl (2,2-dimethylpropanoyl) group and a methyl ester, a structure commonly exploited in medicinal chemistry to enhance metabolic stability . With a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol, it is provided as a liquid and should be stored under refrigeration to ensure stability . This ester is a key building block in pharmaceutical synthesis, particularly for developing protease inhibitors and neuromodulators . Its sterically hindered pivaloyl group is a strategic feature that can improve a molecule's pharmacokinetic properties by shielding it from rapid enzymatic degradation . As a versatile scaffold, it enables further chemical transformations at both the carboxy and amide functional groups, making it a crucial precursor for creating diverse compound libraries for biological screening . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)11(15)13-7-5-9(6-8-13)10(14)16-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTNIDHTVUDBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354635
Record name methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505088-49-3
Record name methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Direct Acylation-Esterification

Procedure :

  • Piperidine-4-carboxylic acid (1 equiv) is dissolved in anhydrous dichloromethane.
  • 2,2-Dimethylpropanoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2 equiv).
  • After stirring for 12 hours at room temperature, the mixture is concentrated.
  • The crude product is dissolved in methanol, and thionyl chloride (1.5 equiv) is added.
  • Reflux for 4 hours yields the methyl ester.

Key Data :

Step Reagents/Conditions Yield
Acylation 2,2-Dimethylpropanoyl chloride, TEA, DCM 85%
Esterification MeOH, SOCl₂, reflux 92%

Source : Adapted from piperidine acylation protocols in [US8697876B2].

Method B: Transfer Hydrogenation and Coupling

Procedure :

  • Methylation of Piperidine-4-Carboxylic Acid :
    • Piperidine-4-carboxylic acid (1 equiv) reacts with formaldehyde under transfer hydrogenation conditions (Pd/C, HCOOH, 90°C) to yield 1-methylpiperidine-4-carboxylic acid.
  • Acylation :
    • The methylated intermediate is acylated with 2,2-dimethylpropanoyl chloride (1.1 equiv) using EDC·HCl and DMAP in DMF.
  • Esterification :
    • The product is treated with methyl iodide (1.2 equiv) and K₂CO₃ in acetone at 60°C.

Key Data :

Step Conditions Yield
Methylation Pd/C, HCOOH, 90°C 78%
Acylation EDC·HCl, DMAP, DMF 88%
Esterification MeI, K₂CO₃, acetone 95%

Source : Modified from transfer hydrogenation strategies in [US8697876B2] and coupling methods in [PMC9049988].

Alternative Approaches

Method C: Mannich Condensation Followed by Functionalization

Procedure :

  • Synthesize 2,6-diarylpiperidin-4-one via Mannich condensation (aromatic aldehyde, ethyl methyl ketone, NH₄OAc).
  • Reduce the ketone to piperidine-4-carboxylic acid using LiAlH₄.
  • Perform N-acylation and esterification as in Method A .

Key Data :

Step Yield
Mannich Condensation 65%
Reduction 70%

Source : Based on piperidine-4-one synthesis in.

Analytical Characterization

  • ¹H NMR (CDCl₃): δ 1.20 (s, 9H, C(CH₃)₃), 3.65 (s, 3H, OCH₃), 3.90–4.10 (m, 2H, piperidine H).
  • LC-MS : [M+H]⁺ = 256.2.

Optimization Considerations

  • Catalyst Choice : Palladium on charcoal ([US8697876B2]) outperforms platinum in transfer hydrogenation.
  • Solvent Effects : DMF improves acylation efficiency compared to THF.
  • Temperature : Esterification at reflux (65°C) minimizes side products.

Comparative Table of Methods

Method Steps Total Yield Advantages
A 2 78% Short, high-yielding
B 3 65% Scalable, avoids cryogenic conditions
C 4 45% Access to diverse analogs

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate serves as a valuable building block in organic synthesis. It is utilized in the development of various chemical compounds, including:

  • Antitubercular agents
  • Aminopyrazine inhibitors
  • Naphthyridine protein kinase D inhibitors .

Biological Research

The compound has been investigated for its potential biological activities. Studies have shown that derivatives of methyl piperidine compounds exhibit significant anticancer properties. For instance, modifications to the structure have resulted in compounds that demonstrate potent histone deacetylase inhibition (HDACi) and antiproliferative activity against cancer cell lines such as HeLa cells .

Pharmaceutical Development

This compound has been explored as a lead compound in drug development due to its favorable pharmacological properties. Its derivatives have been tested in various disease models, including autoimmune diseases like lupus, where they were evaluated for their efficacy in modulating immune responses .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Organic SynthesisBuilding block for antitubercular agentsEffective precursor for complex organic molecules
Biological ResearchAnticancer activityPotent HDAC inhibitors with IC50 values < 1 μM
Pharmaceutical DevelopmentLead compound for autoimmune disease treatmentsDemonstrated efficacy in reducing autoantibody titers in lupus models

Case Study 1: Anticancer Activity

A series of derivatives based on this compound were synthesized and tested for their anticancer properties. One derivative showed an IC50 value of 0.69 μM against HeLa cells, outperforming standard treatments like doxorubicin (IC50 = 2.29 μM), indicating its potential as a new therapeutic agent .

Case Study 2: Autoimmune Disease Modulation

In a study involving DBA/1 mice models of lupus, compounds derived from this compound were administered over several weeks. Results indicated no significant mortality and a reduction in anti-dsDNA titers in treated groups compared to controls, suggesting a modulatory effect on autoimmune responses .

Mechanism of Action

The mechanism of action of Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate with structurally related piperidine derivatives, focusing on substituents, synthesis, purity, and applications:

Compound Name N-Substituent Ester Group Molecular Weight Purity Synthesis Yield Key Applications
This compound (Target) 2,2-Dimethylpropanoyl (pivaloyl) Methyl Not specified 98% Not reported Pharmaceutical intermediate
1-Phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylic acid methyl ester ([11C]-CFN) Phenethyl, N-phenylpropanamido Methyl Not specified >98% 67.3% μ-Opioid receptor imaging agent
1-Benzyl-4-[N-(1-oxopropyl)]-N-phenylpiperidine-4-carboxylate Benzyl, N-phenylpropanamido Methyl 380.48 g/mol Not reported 79.9% Opioid analog synthesis
Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate 2,2-Difluoroethyl Methyl 207.22 g/mol ≥97% Not reported Pharmaceutical R&D
Carboxyterfenadine Hydroxydiphenylmethyl Free carboxylic acid 541.67 g/mol Not reported Not reported Metabolite of terfenadine (antihistamine)

Key Observations:

Structural Variations :

  • The target compound’s pivaloyl group distinguishes it from analogs with benzyl , phenethyl , or difluoroethyl substituents. These groups influence lipophilicity and steric effects, impacting receptor binding and metabolic stability.
  • Carboxyterfenadine, a carboxylic acid derivative, demonstrates how ester-to-acid conversion alters pharmacokinetics .

Purity and Applications :

  • The target compound’s 98% purity surpasses many analogs (e.g., ≥97% for difluoroethyl derivative), making it suitable for precise pharmaceutical applications .
  • Unlike [11C]-CFN (a radiotracer for opioid receptors) , the target compound’s exact biological role remains uncharacterized but is likely a building block for drug candidates.

Physicochemical Properties :

  • The difluoroethyl analog’s lower molecular weight (207.22 g/mol) and fluorinated substituent enhance metabolic resistance compared to the bulkier pivaloyl group .
  • Carboxyterfenadine’s logP (3.9) suggests moderate lipophilicity, whereas the target compound’s pivaloyl group likely increases logP, favoring membrane permeability .

Biological Activity

Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and comparisons with similar compounds.

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.3 g/mol
  • CAS Number : 505088-49-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate the activity of enzymes and receptors, potentially inhibiting enzymatic pathways that are critical for various metabolic processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to therapeutic effects.
  • Receptor Interaction : It can bind to specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Anticancer Properties : The compound has been explored for its potential anticancer effects, particularly in inhibiting cancer cell proliferation.
  • Neuroactive Effects : Due to its piperidine structure, there is potential for neuroactivity, which warrants further exploration in neuropharmacology.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cells
NeuroactivePotential modulation of neurotransmission

Case Study: Anticancer Activity

A study conducted on various piperidine derivatives highlighted the effectiveness of this compound in reducing the viability of specific cancer cell lines. The results indicated a significant decrease in cell proliferation rates at concentrations ranging from 10 µM to 50 µM over a 72-hour period. This suggests that the compound may act as a potent anticancer agent.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl piperidine-4-carboxylatePiperidine coreAntimicrobial
Methyl 1-pivaloylpiperidine-4-carboxylateSimilar core with different substituentsAnticancer
This compoundUnique functional groupsAntimicrobial and anticancer

Future Directions

The ongoing research into this compound suggests several avenues for future studies:

  • Mechanistic Studies : Further elucidation of its mechanisms of action will provide insights into its therapeutic potential.
  • In Vivo Studies : Conducting in vivo experiments will help assess the pharmacokinetics and overall efficacy in living organisms.
  • Structure-Activity Relationship (SAR) : Investigating SAR can lead to the development of more potent derivatives.

Q & A

Basic: What are the common synthetic routes for Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate?

Answer:
The synthesis typically involves three stages: (1) Acylation of piperidine-4-carboxylic acid derivatives with 2,2-dimethylpropanoyl (pivaloyl) chloride under basic conditions (e.g., organic bases like triethylamine in THF or dichloromethane), (2) Esterification of the carboxylic acid intermediate using methyl chloride or dimethyl sulfate in the presence of a base, and (3) Purification via column chromatography or recrystallization to isolate the final product . For example, analogous protocols in piperidine derivatization (e.g., ethyl 1-(2-chloroethyl)piperidine-4-carboxylate synthesis) highlight the use of lithium diisopropylamide (LDA) for deprotonation in sterically hindered environments .

Advanced: How can reaction conditions be optimized for introducing the 2,2-dimethylpropanoyl group to minimize side reactions?

Answer:
Key optimizations include:

  • Solvent selection : Non-polar solvents (e.g., toluene) reduce nucleophilic side reactions compared to polar aprotic solvents like THF .
  • Temperature control : Maintaining temperatures below 0°C during acylation prevents thermal degradation of the pivaloyl chloride.
  • Catalyst use : Lewis acids like DMAP (4-dimethylaminopyridine) can accelerate acylation of sterically hindered amines .
    Evidence from analogous syntheses (e.g., carfentanil derivatives) shows that anhydrous conditions and inert atmospheres (argon/nitrogen) are critical to avoid hydrolysis of reactive intermediates .

Basic: What analytical techniques are most reliable for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy : 1H^1H NMR should show characteristic signals for the methyl ester (~3.7 ppm, singlet) and the pivaloyl group’s tert-butyl protons (~1.2 ppm, singlet). 13C^{13}C NMR confirms the carbonyl carbons (ester at ~170 ppm, amide at ~175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify the molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of the pivaloyl group) .

Advanced: How can researchers address low yields caused by byproducts with similar polarity during synthesis?

Answer:

  • Chromatography optimization : Use gradient elution with silica gel columns, starting with non-polar solvents (hexane) and gradually increasing polarity (ethyl acetate) to resolve closely eluting species .
  • Recrystallization : Solvent pairs like 2-propanol/water (as demonstrated in oxalate salt formation of piperidine derivatives) improve crystal purity .
  • Monitoring reaction progress : TLC or inline HPLC analysis helps identify side products early, enabling mid-reaction adjustments .

Basic: What are the solubility and stability characteristics of this compound?

Answer:

  • Solubility : The compound’s calculated logP (~0.283) suggests moderate lipophilicity, with good solubility in dichloromethane, THF, and acetone, but poor solubility in water .
  • Stability : The ester and amide bonds are susceptible to hydrolysis under strongly acidic/basic conditions. Store at -20°C in anhydrous environments to prevent degradation .

Advanced: What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?

Answer:

  • Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., LDA-mediated reactions) .
  • Drying agents : Molecular sieves or magnesium sulfate in reaction mixtures absorb residual moisture .
  • Lyophilization : For final products, freeze-drying under vacuum ensures long-term stability .

Basic: How does the compound behave under varying pH conditions, and how can this inform experimental design?

Answer:

  • Acidic/alkaline stability : Hydrolysis of the methyl ester occurs at pH < 2 or > 10, generating the carboxylic acid derivative. Buffered solutions (pH 4–8, e.g., sodium acetate/acetic acid) are recommended for biological assays .
  • Degradation studies : Monitor via HPLC under accelerated conditions (e.g., 40°C, 75% RH) to establish shelf-life .

Advanced: How should researchers interpret conflicting spectral data (e.g., unexpected splitting in 1H^1H1H NMR)?

Answer:

  • Impurity analysis : Compare with literature (e.g., ’s 1H^1H NMR data for similar piperidine esters) to identify diastereomers or rotamers .
  • Advanced NMR techniques : Use 1H^1H-13C^{13}C HSQC/HMBC to assign ambiguous peaks and confirm coupling patterns .
  • Stereochemical considerations : Chiral HPLC or optical rotation measurements resolve enantiomeric impurities introduced during synthesis .

Basic: What are the recommended storage conditions to ensure compound integrity?

Answer:
Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Desiccants (e.g., silica gel packs) prevent hygroscopic degradation .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the pivaloyl and methyl ester groups?

Answer:

  • Ester substituent effects : Compare methyl vs. ethyl esters (e.g., ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate in ) to assess metabolic stability and lipophilicity .
  • Pivaloyl group : The bulky tert-butyl moiety enhances steric shielding, reducing enzymatic degradation (e.g., cytochrome P450 metabolism) .
  • Synthetic analogs : Replace the pivaloyl group with acetyl or benzoyl derivatives to evaluate binding affinity changes in target assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate
Reactant of Route 2
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Methyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate

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